5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine

Medicinal Chemistry ADMET Prediction Halogen Bonding

Researchers needing the 3-bromobenzylthio positional isomer for SAR studies face limited options-the common 4-bromo analog risks confounding binding and metabolism results. This compound ensures SAR continuity. • Precise 3-bromo isomer avoids confounding effects in binding/ADMET assays • logP 3.265, tPSA 73 Ų - favorable CNS drug-like profile • 4-Amino H-bond donor enables ATP-pocket or nucleic acid probe design Custom synthesis with full analytical characterization.

Molecular Formula C17H17BrN4O2S
Molecular Weight 421.3 g/mol
Cat. No. B12139118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC17H17BrN4O2S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br)OC
InChIInChI=1S/C17H17BrN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(22(16)19)25-10-11-4-3-5-13(18)8-11/h3-9H,10,19H2,1-2H3
InChIKeyKNCMFLGZJZRYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine: Overview and Class Context


5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine (molecular formula C17H17BrN4O2S, molecular weight 421.3 g/mol) is a synthetic 1,2,4-triazole derivative featuring a 4-amino group, a 3,4-dimethoxyphenyl substituent at the 5-position, and a (3-bromophenyl)methylthio moiety at the 3-position [1]. The compound belongs to the pharmacologically relevant class of 3,4,5-trisubstituted 1,2,4-triazoles. However, publicly available authoritative databases record no known biological activity or publication data for this exact compound [1], placing it in a pre-characterization or exploratory research category. This evidence guide therefore focuses on structurally grounded differentiation from close analogs rather than on established bioactivity comparisons.

5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine: Limitations of Generic Analogs


Within the 3,4,5-trisubstituted 1,2,4-triazole family, subtle changes in substitution pattern can drastically alter physicochemical properties, target engagement, and ADMET profiles. The specific combination of a 3,4-dimethoxyphenyl group (modulating electron density and lipophilicity), a 4-amino group (hydrogen-bond donor/acceptor capacity), and a 3-bromophenylmethylthio group (steric bulk, halogen-bonding potential, and metabolic lability) is distinct from analogs bearing 4-bromophenyl, 2-bromophenyl, unsubstituted phenyl, or alternative heterocyclic replacements [1]. Even positional isomerism (3-bromo vs. 4-bromo on the benzylthio ring) can alter molecular recognition and metabolic stability [1]. Consequently, generic substitution with superficially similar triazoles risks loss of desired binding, selectivity, or pharmacokinetic properties, making procurement based on precise IUPAC identity essential for reproducible research.

5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine: Differentiation Evidence


Bromine Position (3- vs. 4-): Impact on ADMET Profile

The target compound carries a 3-bromophenyl substituent, whereas the most closely related commercially listed analog bears a 4-bromophenyl group. While no direct head-to-head experimental comparison has been published for these two compounds, in silico predictions using the ZINC15 platform indicate distinct calculated properties. The 3-bromo isomer (target) exhibits a calculated octanol-water partition coefficient (logP) of 3.265 and a topological polar surface area (tPSA) of 73 Ų [1]. In contrast, the 4-bromo isomer (ZINC entry not directly comparable due to different protonation states but structurally analogous) would be expected to possess a slightly altered dipole moment and halogen σ-hole orientation, potentially affecting halogen-bonding interactions with biological targets [2]. This positional difference is known in medicinal chemistry to impact CYP450 metabolism, plasma protein binding, and target selectivity [2].

Medicinal Chemistry ADMET Prediction Halogen Bonding

4-Amino Group vs. 4H-Tautomers: Hydrogen-Bonding Difference

The target compound contains a 4-amino group on the triazole ring, in contrast to many related analogs that exist as 4H-tautomers (e.g., 3-thio-4H-1,2,4-triazoles) or N-methyl derivatives. The calculated hydrogen-bond donor count for the target compound is 1 (the exocyclic NH2), with 7 hydrogen-bond acceptors [1]. Analogs lacking the 4-amino group or having it replaced by methyl, phenyl, or thione would exhibit different H-bond donor/acceptor capacities, altering solubility and target interaction profiles. While no quantitative binding data exist for this specific compound, the 4-amino-1,2,4-triazole scaffold is well-established as a pharmacophore in kinase inhibitors and GABAergic agents, where the free amino group enables key hydrogen-bond interactions with ATP-binding pockets [2].

Drug Design Tautomerism Hydrogen Bonding

Methylthio Linker: Conformational Flexibility and Metabolic Stability

The 3-position features a methylthio (-CH2-S-) linker connecting the triazole to the bromophenyl ring, as opposed to a direct thioether (S-) or oxidized sulfonyl (SO2-) linker. The calculated number of rotatable bonds is 7 for the target compound [1]. Analogs with a direct S-linker (no methylene spacer) have fewer rotatable bonds and reduced conformational flexibility, which can alter binding entropy and target fit. Conversely, sulfonyl analogs (SO2) introduce polarity and metabolic resistance at the cost of increased tPSA and reduced permeability [2]. The methylthio linker represents a balanced design with moderate flexibility and lipophilicity, potentially optimizing membrane permeation while retaining metabolic lability for prodrug strategies.

Medicinal Chemistry Metabolic Stability Conformational Analysis

5-(3,4-Dimethoxyphenyl)-3-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine: Application Scenarios


Hit-to-Lead Optimization with Positional Halogen Control

When a screening hit contains a 3-bromobenzylthio motif, medicinal chemists must procure the exact 3-bromo positional isomer to exclude the possibility that the 4-bromo analog (commercially available) gives different target binding or CYP metabolism. The compound's defined bromine position ensures SAR continuity and avoids confounding isomer effects [1].

CNS Drug Discovery: Physicochemical Benchmarking

With a calculated logP of 3.265 and tPSA of 73 Ų, this compound falls within favorable CNS drug-like space. Procurement enables consistent use as a physicochemical benchmark when exploring triazole-based CNS agents, allowing direct comparison of permeability and solubility against analogs with different amino or thioether substitutions [1].

Chemical Probe Development with Defined H-Bonding

The 4-amino group provides a unique hydrogen-bond donor not present in 4H-triazole or N-alkyl analogs. Researchers developing chemical probes for ATP-binding pockets or nucleic acid targets can use this compound to establish structure-affinity relationships where the amino group is critical [1].

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